molecular formula C27H21N5O6 B6510940 2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-(3-methylphenyl)acetamide CAS No. 894930-69-9

2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-(3-methylphenyl)acetamide

Número de catálogo: B6510940
Número CAS: 894930-69-9
Peso molecular: 511.5 g/mol
Clave InChI: DFYPRSJUQIUTLG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a quinazoline derivative featuring a [1,3]dioxolo[4,5-g]quinazolin core substituted with a 3-phenyl-1,2,4-oxadiazole moiety at the 7-position and an N-(3-methylphenyl)acetamide group at the 5-position. Its molecular formula is C₂₈H₂₃N₅O₇ (estimated molecular weight: ~541.52 g/mol), with a logP value of ~4.6, indicating moderate lipophilicity . The 3-methylphenyl substituent distinguishes it from closely related analogs, such as the 4-methoxyphenyl variant (E843-0221, molecular weight: 527.49 g/mol) .

Propiedades

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O6/c1-16-6-5-9-18(10-16)28-23(33)13-31-20-12-22-21(36-15-37-22)11-19(20)26(34)32(27(31)35)14-24-29-25(30-38-24)17-7-3-2-4-8-17/h2-12H,13-15H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYPRSJUQIUTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Molecular Weight logP Key References
Target Compound [1,3]dioxolo[4,5-g]quinazoline 7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]; 5-N-(3-methylphenyl)acetamide ~541.52 ~4.6
E843-0221 [1,3]dioxolo[4,5-g]quinazoline 7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]; 5-N-(4-methoxyphenyl)acetamide 527.49 4.609
N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-...acetamide [1,3]dioxolo[4,5-g]quinazoline 7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]; 5-N-(2,3-dimethylphenyl)acetamide - -
Alkyl 2-(3-substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) acetate derivatives (8a, 8b) Triazolo[4,3-c]quinazoline Variable alkyl/aryl groups at 3-position - -

Key Observations :

  • Oxadiazole vs. Triazole : Replacement of the 1,2,4-oxadiazole with a triazole ring (as in triazoloquinazolines) reduces aromatic electron density, which may impact interactions with hydrophobic enzyme pockets .
  • Synthetic Flexibility : Analogous compounds (e.g., 8a, 8b) are synthesized via nucleophilic substitution or condensation reactions, suggesting the target compound could be optimized using similar routes .
Bioactivity and Mode of Action
  • Structural-Bioactivity Correlation : Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that structurally similar quinazoline derivatives cluster together, implying shared modes of action such as kinase inhibition or DNA intercalation .
  • Similarity Indexing : Computational methods (e.g., Tanimoto coefficients) quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) based on fingerprint analysis . Applying such metrics to the target compound and its analogs could predict overlapping targets (e.g., HDACs, topoisomerases).
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The target compound’s logP (~4.6) aligns with E843-0221 (logP = 4.609), suggesting comparable membrane permeability and oral bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.